(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid

Descripción general

Descripción

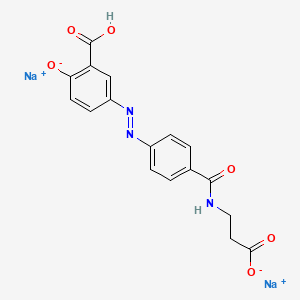

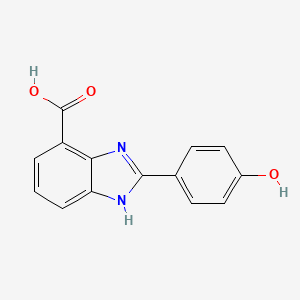

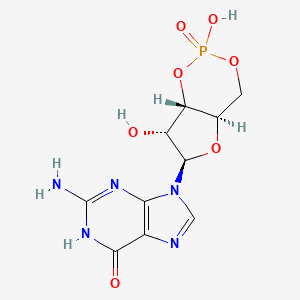

“(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16BNO4 .Chemical Reactions Analysis

This compound is involved in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed trifluoromethylation . It also undergoes catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.08 , a density of 1.2±0.1 g/cm3 , and a boiling point of 374.1±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Peptide Synthesis

“N-(BOC)-7-fluoroindole-2-boronic acid” plays a crucial role in peptide synthesis. The Boc group is a common protecting group for amino acids during the synthesis of peptides. It is particularly valued for its stability against nucleophilic and basic conditions, making it an ideal choice for the synthesis of sensitive peptide chains .

Medicinal Chemistry

In medicinal chemistry, this compound is used for the selective protection of amines, which is a fundamental step in the synthesis of complex molecules. The fluoroindole moiety is often found in pharmacologically active compounds, and the boronic acid group can be used for further cross-coupling reactions to create diverse medicinal agents .

Catalysis

The boronic acid group within “N-(BOC)-7-fluoroindole-2-boronic acid” is instrumental in catalytic processes, especially in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds, a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Material Science

In material science, the compound’s boronic acid functionality is explored for the development of novel materials. Its ability to form reversible covalent bonds with diols makes it a candidate for creating self-healing materials and coatings that can repair themselves after damage .

Bioconjugation Techniques

Bioconjugation techniques often utilize boronic acids for attaching biomolecules to various surfaces or other molecules. “N-(BOC)-7-fluoroindole-2-boronic acid” can be used to link peptides or proteins to other entities, thereby enabling the design of targeted drug delivery systems and diagnostic tools .

Green Chemistry

The Boc group is pivotal in green chemistry applications. It allows for the protection and deprotection of functional groups in a manner that minimizes the use of harmful solvents and reagents, aligning with the principles of sustainable and environmentally friendly chemical practices .

Analytical Chemistry

In analytical chemistry, the compound’s boronic acid moiety can be used to create sensors for the detection of various analytes. Its ability to interact with sugars and other diols is particularly useful in the development of glucose sensors, which are essential for diabetes management .

Neuroscience Research

Fluoroindoles are significant in neuroscience research due to their structural similarity to serotonin and melatonin. “N-(BOC)-7-fluoroindole-2-boronic acid” could be used as a precursor in the synthesis of analogs for these neurotransmitters, aiding in the study of their function and the development of treatments for related disorders .

Mecanismo De Acción

Target of Action

The compound contains a boronic acid group, which is often used in the suzuki-miyaura coupling reaction . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group , suggesting that the compound might interact with amine-containing molecules or structures.

Mode of Action

The mode of action of N-(BOC)-7-fluoroindole-2-boronic acid involves the deprotection of the Boc group. The Boc group can be removed using various methods, including high-temperature deprotection in a phosphonium ionic liquid or mild deprotection using oxalyl chloride . The removal of the Boc group results in the exposure of the amine group, which can then participate in further reactions.

Biochemical Pathways

For instance, the amine group can participate in reactions with other molecules, potentially affecting pathways involving amine-containing compounds .

Pharmacokinetics

The compound’s pharmacokinetic properties would likely be influenced by factors such as its chemical structure, the presence of the boc and boronic acid groups, and the conditions under which the boc group is deprotected .

Result of Action

The primary result of the action of N-(BOC)-7-fluoroindole-2-boronic acid is the deprotection of the Boc group, leading to the exposure of the amine group . This can enable the amine group to participate in further reactions, potentially leading to various molecular and cellular effects depending on the specific context and conditions.

Action Environment

The action of N-(BOC)-7-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability and efficacy might be influenced by factors such as pH and the presence of other chemicals in the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

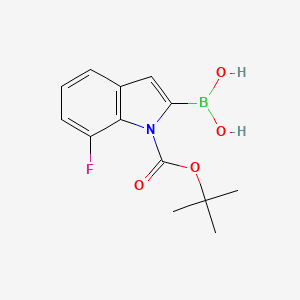

[7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFAZIPJGLAFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656793 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid | |

CAS RN |

1000068-65-4 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)

![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)

![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)